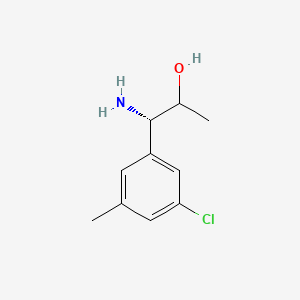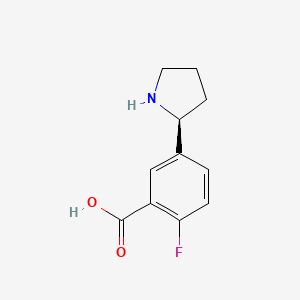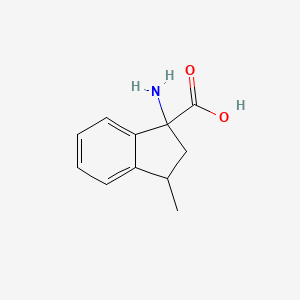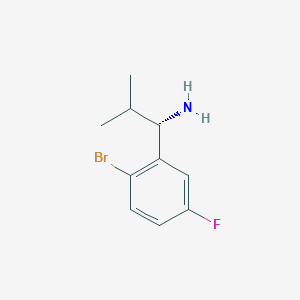
(R)-3-Aminochroman-7-OL hbr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Aminochroman-7-OL hydrobromide is a chemical compound with potential applications in various scientific fields. It is a derivative of chroman, a bicyclic organic compound, and contains an amino group and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Aminochroman-7-OL hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with chroman, which undergoes a series of reactions to introduce the amino and hydroxyl groups.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of ®-3-Aminochroman-7-OL hydrobromide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial reagents include hydrogen bromide and various catalysts to optimize reaction conditions.
化学反应分析
Types of Reactions
®-3-Aminochroman-7-OL hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield chromanone derivatives, while reduction of the amino group may produce primary amines.
科学研究应用
®-3-Aminochroman-7-OL hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of ®-3-Aminochroman-7-OL hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
(S)-3-Aminochroman-7-OL hydrobromide: The enantiomer of the compound, with similar but distinct properties.
Chroman-4-OL: A related compound with a hydroxyl group at a different position.
3-Aminochroman: Lacks the hydroxyl group, leading to different reactivity and applications.
Uniqueness
®-3-Aminochroman-7-OL hydrobromide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C9H12BrNO2 |
|---|---|
分子量 |
246.10 g/mol |
IUPAC 名称 |
(3R)-3-amino-3,4-dihydro-2H-chromen-7-ol;hydrobromide |
InChI |
InChI=1S/C9H11NO2.BrH/c10-7-3-6-1-2-8(11)4-9(6)12-5-7;/h1-2,4,7,11H,3,5,10H2;1H/t7-;/m1./s1 |
InChI 键 |
IKXUSERMXNVPPP-OGFXRTJISA-N |
手性 SMILES |
C1[C@H](COC2=C1C=CC(=C2)O)N.Br |
规范 SMILES |
C1C(COC2=C1C=CC(=C2)O)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3S)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B13055087.png)

![3-Cyclopropyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13055091.png)





![2-Amino-2-benzo[D]furan-2-ylethan-1-OL](/img/structure/B13055135.png)


